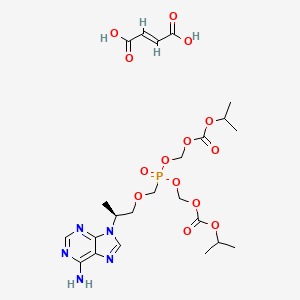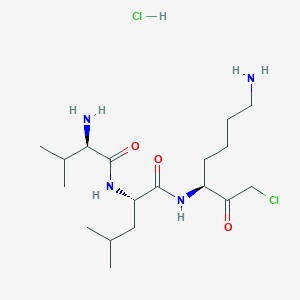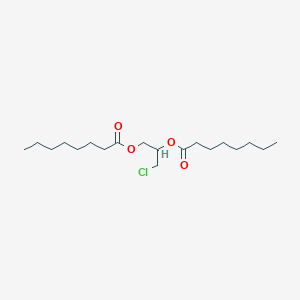![molecular formula C18H15Cl3N3O4- B13411840 1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)
1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of econazole nitrate involves several steps. Initially, 4-chlorobenzyl chloride reacts with 2,4-dichlorophenyl ethanol in the presence of a base to form 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole. This intermediate is then treated with nitric acid to yield the nitrate salt .
Industrial Production Methods
Industrial production of econazole nitrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Econazole nitrate undergoes various chemical reactions, including:
Oxidation: Econazole nitrate can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert econazole nitrate to its corresponding amines.
Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Econazole nitrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Applied in the treatment of fungal infections like tinea pedis, tinea cruris, and cutaneous candidiasis.
Industry: Utilized in the formulation of antifungal creams and ointments.
Mechanism of Action
Econazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: Another imidazole antifungal with a similar mechanism of action.
Miconazole: Shares structural similarities and is used for similar medical applications.
Ketoconazole: A broader-spectrum antifungal with additional systemic applications.
Uniqueness
Econazole nitrate is unique in its specific efficacy against a wide range of dermatophytes and yeasts. Its nitrate salt form enhances its solubility and stability, making it particularly effective in topical formulations .
Properties
Molecular Formula |
C18H15Cl3N3O4- |
|---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate |
InChI |
InChI=1S/C18H15Cl3N2O.NO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;/q;-1 |
InChI Key |
OKHLIYJAUVITMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)

![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)





